molecular formula C8H9NaO4S B13180373 Sodium 2,6-dimethoxybenzene-1-sulfinate

Sodium 2,6-dimethoxybenzene-1-sulfinate

Cat. No.: B13180373
M. Wt: 224.21 g/mol
InChI Key: RKGJAVGNAGVCEC-UHFFFAOYSA-M
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Description

Sodium 2,6-dimethoxybenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its applications in the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,6-dimethoxybenzene. This can be achieved through the reaction of 2,6-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dimethoxybenzene-1-sulfinate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,6-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying sulfur-containing biomolecules and their interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including dyes and polymers.

Mechanism of Action

The mechanism of action of sodium 2,6-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2,6-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and the types of products formed. Compared to other sodium sulfinates, it may offer different selectivity and efficiency in certain reactions, making it a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2,6-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H10O4S.Na/c1-11-6-4-3-5-7(12-2)8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

RKGJAVGNAGVCEC-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)[O-].[Na+]

Origin of Product

United States

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